

AZD3839: A Technical Overview of BACE1 Binding Affinity and Kinetics

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Compound of Interest

Compound Name: (Rac)-AZD3839

Cat. No.: B1148114

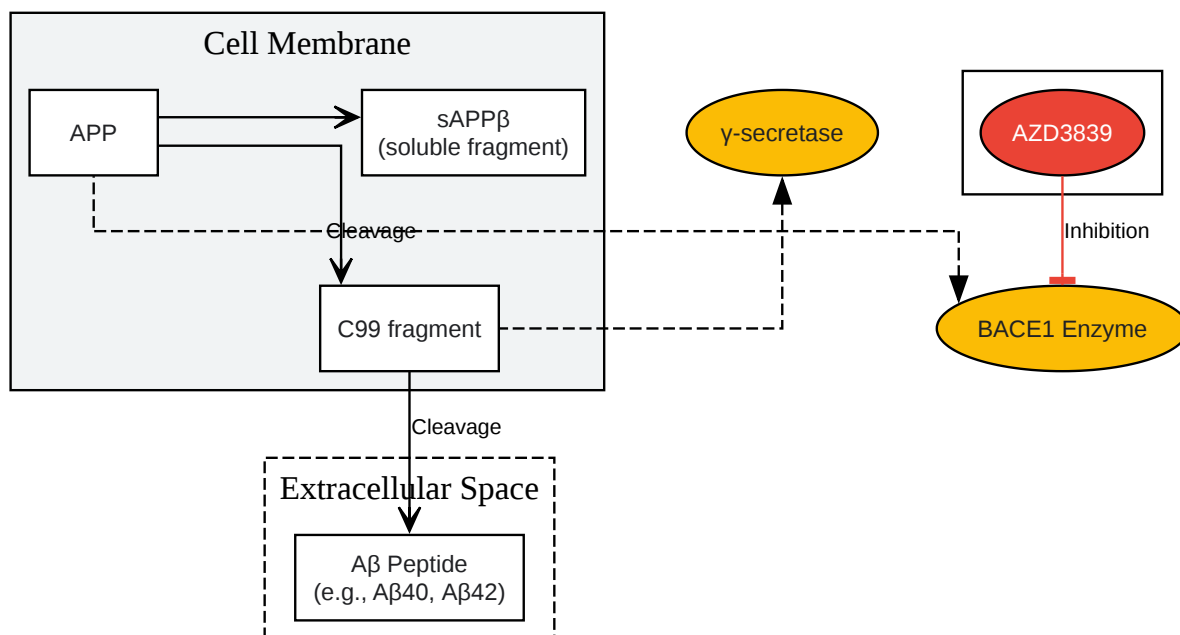
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the binding characteristics of AZD3839, a potent and selective inhibitor of β -site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is a primary therapeutic target in Alzheimer's disease research due to its essential role in the production of amyloid- β (A β) peptides.[1][2] Understanding the binding affinity and kinetics of inhibitors like AZD3839 is critical for evaluating their therapeutic potential. This document synthesizes key data from preclinical studies, outlines experimental methodologies, and visualizes the relevant biological and experimental processes.

Core Signaling Pathway: APP Processing

The proteolytic processing of the amyloid precursor protein (APP) by BACE1 is the initial, rate-limiting step in the amyloidogenic pathway, which leads to the generation of A β peptides that can aggregate into neurotoxic plaques in the brain.[2] AZD3839 directly inhibits this first step.



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Caption: Amyloid Precursor Protein (APP) processing pathway and BACE1 inhibition.

Binding Affinity and Selectivity

AZD3839 demonstrates high potency for BACE1. Its binding affinity has been quantified through various in vitro biochemical and cellular assays. The inhibitor was developed through fragment-based screening and structure-based design.^{[1][3][4]}

Table 1: AZD3839 In Vitro Inhibition Data

Target/Assay	Parameter	Value	Species	Notes
BACE1 (Biochemical FRET Assay)	Ki	26.1 nM	Human	Measures direct enzyme inhibition.[1][5]
BACE2 (Biochemical FRET Assay)	Ki	372 nM	Human	~14-fold lower affinity than for BACE1.[1][5]
Cathepsin D (Aspartic Protease)	Ki	>25 µM	Not Specified	>1000-fold selectivity over Cathepsin D.[1][5]
sAPPβ Release (Cellular Assay)	IC50	16.7 nM	Human (SH-SY5Y cells)	Measures inhibition of BACE1 activity in a cellular context.[1][5][6]
Aβ40 Reduction (Cellular Assay)	IC50	50.9 nM	Mouse (Primary Cortical Neurons)	Potency in a primary neuron model.[1][5]
Aβ40 Reduction (Cellular Assay)	IC50	32.2 nM	Mouse (N2A cells)	Potency in a neuroblastoma cell line.[1][5]
Aβ40 Reduction (Cellular Assay)	IC50	24.8 nM	Guinea Pig (Primary Cortical Neurons)	Demonstrates potency across different species.[1][5]

Binding Kinetics

While detailed on-rate (k_{on}) and off-rate (k_{off}) kinetic parameters for AZD3839 are not extensively published in the reviewed literature, its discovery process involved biophysical techniques like surface plasmon resonance (SPR), which are used to determine such kinetics. [6] For context, another BACE1 inhibitor from the same developer, AZD3293 (Lanabecestat), is

noted for having a very slow off-rate from BACE1, a property that can contribute to a longer duration of action.^[7] However, these specific kinetic characteristics cannot be directly attributed to AZD3839 without explicit data.

Binding Mode to BACE1

X-ray crystallography studies have resolved the structure of AZD3839 in complex with the BACE1 active site to a resolution of 1.8 Å.^{[1][5]}

- Conformation: AZD3839 binds to BACE1 while the enzyme is in a "flap-open" conformation.^{[1][2][5]}
- Key Interactions:
 - The amidine group of AZD3839 forms critical hydrogen bond interactions with the catalytic dyad residues, Asp-32 and Asp-228.^{[1][5]}
 - The pyridine nitrogen interacts with Trp-76 via a hydrogen bond.^{[1][2][5]}
 - A difluoromethyl substituent displaces a conserved water molecule, creating interactions with Ser-35 and Asn-37.^{[1][5]}
 - The phenyl ring settles into the S1 subpocket, while the pyrimidine ring projects toward the S3 pocket.^[2]

Experimental Protocols

The characterization of AZD3839's binding and inhibitory activity involved several key experimental methodologies.

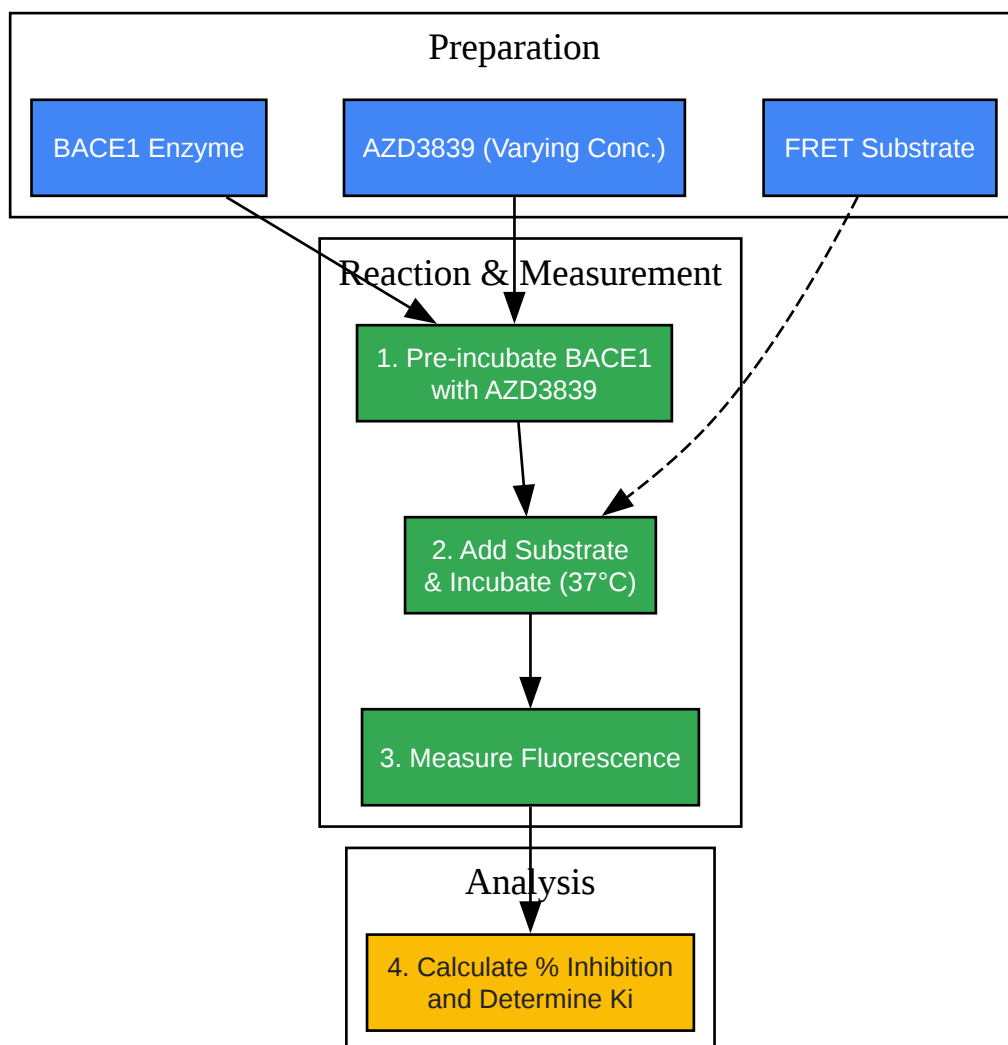
Biochemical BACE1 Inhibition Assay (FRET)

This assay directly measures the enzymatic activity of recombinant human BACE1 on a synthetic peptide substrate.

- Principle: A quenched fluorogenic substrate based on the "Swedish mutation" APP sequence is used. When cleaved by BACE1, the fluorophore and quencher are separated, resulting in a detectable increase in fluorescence.

- Methodology:

- Recombinant human BACE1 enzyme solution is pre-incubated with varying concentrations of AZD3839 for a set period (e.g., 15 minutes) at 37°C.[8]
- The BACE1 substrate is added to initiate the enzymatic reaction.[8]
- The reaction proceeds for a defined time (e.g., 2 hours) at 37°C.[8]
- Fluorescence is measured using a microplate reader.
- The concentration-dependent inhibition data is used to calculate the K_i value.[1][3]



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Caption: Experimental workflow for the BACE1 FRET-based inhibition assay.

Cellular A β and sAPP β Release Assays

These assays assess the ability of AZD3839 to inhibit BACE1 activity within a more physiologically relevant cellular environment.

- Principle: Cultured cells (e.g., human SH-SY5Y neuroblastoma, mouse N2A, or primary neurons) that endogenously or through overexpression produce APP are treated with the inhibitor. The amount of A β and sAPP β released into the cell culture medium is then quantified.[\[1\]](#)[\[3\]](#)
- Methodology:
 - Cells are cultured in appropriate plates.
 - The culture medium is replaced with fresh medium containing various concentrations of AZD3839 (typically with a final DMSO concentration of 1% or less).
 - Cells are incubated for a specified period to allow for APP processing and A β /sAPP β secretion.
 - The culture medium is collected, and the levels of secreted A β 40, A β 42, and sAPP β are quantified using methods such as ELISA or Meso Scale Discovery (MSD) immunoassays.
 - The concentration-response data is plotted to determine the IC50 values.[\[1\]](#)

Protein X-ray Crystallography

This technique was used to determine the three-dimensional structure of AZD3839 bound to the BACE1 enzyme.

- Methodology:
 - The BACE1 protein is expressed and purified.
 - Crystals of the BACE1 protein are grown.
 - AZD3839 is introduced into the crystals, typically by soaking.[\[1\]](#)[\[5\]](#)

- The co-crystals are exposed to an X-ray beam, and the resulting diffraction pattern is collected.
- The diffraction data is processed to generate an electron density map, from which the atomic coordinates of the protein-inhibitor complex are determined and refined.[1]

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